

A Technical Guide to the Safety and Handling of Doxylamine D5

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Compound of Interest

Compound Name: Doxylamine D5

Cat. No.: B1502231

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of **Doxylamine D5** (phenyl-d5), an isotopically labeled form of Doxylamine. **Doxylamine D5** is primarily utilized as an internal standard for the quantification of Doxylamine in various analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The information herein is compiled from Safety Data Sheets (SDS) and technical information documents to ensure safe laboratory practices.

Chemical and Physical Properties

Doxylamine D5 Succinate is a white to off-white solid material.^[2]^[3] It is soluble in water.^[2] Key physical and chemical data are summarized below.

| Property | Value | Reference |
|------------------|--|-----------|
| Chemical Formula | C ₁₇ H ₁₇ D ₅ N ₂ O • C ₄ H ₆ O ₄ | [2] |
| Molecular Weight | 393.49 g/mol | |
| CAS Number | 1216840-94-6 | |
| Appearance | White to off-white solid | |
| Melting Point | 103 - 108 °C (succinate salt) | |
| Purity | ≥95% - ≥98% | |
| Solubility | Soluble in water | |

Toxicological Information and Hazard Classification

The toxicological data for **Doxylamine D5** is often extrapolated from its non-labeled counterpart, Doxylamine Succinate. The primary hazard is acute oral toxicity.

Acute Toxicity

| Route | Species | Value | Reference |
|-----------|---------|--------------------------------------|-----------|
| Oral LD50 | Mouse | 470 mg/kg (for Doxylamine Succinate) | |


GHS Hazard Classification

Doxylamine D5 is classified under the Globally Harmonized System (GHS) with the following hazards.

| Classification | Code | Statement | Reference |
|--|-------------|--|-----------|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

Signal Word: Warning

Hazard Pictogram:

 alt text

Health Effects

- Ingestion: Harmful if swallowed. Overdose can lead to symptoms like impaired consciousness, seizures, tachycardia, mydriasis, and in severe cases, rhabdomyolysis with potential acute renal failure.
- Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
- Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.
- Eye Contact: May cause serious eye irritation.

- Chronic Effects: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by ACGIH, and data on mutagenic or teratogenic effects are not available.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimize exposure risk.

Handling

- Avoid contact with skin, eyes, and clothing.
- Avoid the formation and inhalation of dust and aerosols.
- Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.
- Wash hands thoroughly after handling.

Storage

- Storage conditions can vary by supplier. Common recommendations include room temperature, 2-8°C, or -20°C for long-term stability. Always refer to the supplier's specific instructions.
- Keep the container tightly closed in a dry, well-ventilated place.
- The compound is stable for at least 4 years when stored at -20°C.
- It is incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE)

| Area | Protection | Specification | Reference |
|-------------|---|---|-----------|
| Eyes/Face | Safety glasses with side-shields | Conforming to NIOSH (US) or EN 166 (EU) standards. | |
| Skin | Chemical-resistant gloves and impervious clothing | The type of equipment must be selected based on the concentration and amount of the substance at the specific workplace. | |
| Respiratory | Air-purifying respirator (full-face) | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or EN 14387. Recommended as a backup to engineering controls. | |

Emergency and First Aid Procedures

Immediate action is required in case of accidental exposure.

| Exposure | First Aid Measure | Reference |
|--------------|--|-----------|
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician. | |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. | |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Consult a physician. | |

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.

Experimental Protocols

Representative Protocol: Acute Oral Toxicity Study (OECD 423 Method)

While the specific protocol for the cited LD50 value of Doxylamine Succinate is not detailed in the provided results, a standard methodology like the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method) would typically be followed.

- **Animal Selection:** Healthy, young adult mice (e.g., Swiss albino) of a single sex are chosen.
- **Housing & Acclimatization:** Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

- **Fasting:** Animals are fasted (food, but not water) overnight prior to dosing.
- **Dose Administration:** A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage. The substance is typically dissolved in a suitable vehicle like water.
- **Observation:** Animals are observed for mortality, signs of toxicity, and behavioral changes continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
- **Step-wise Dosing:** If no mortality is observed, the dose is increased (e.g., to 2000 mg/kg) and administered to another group of three animals. If mortality occurs, the dose is decreased for the next group.
- **Endpoint:** The study is complete when the dose causing mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated from the results, placing the substance into a GHS toxicity category.

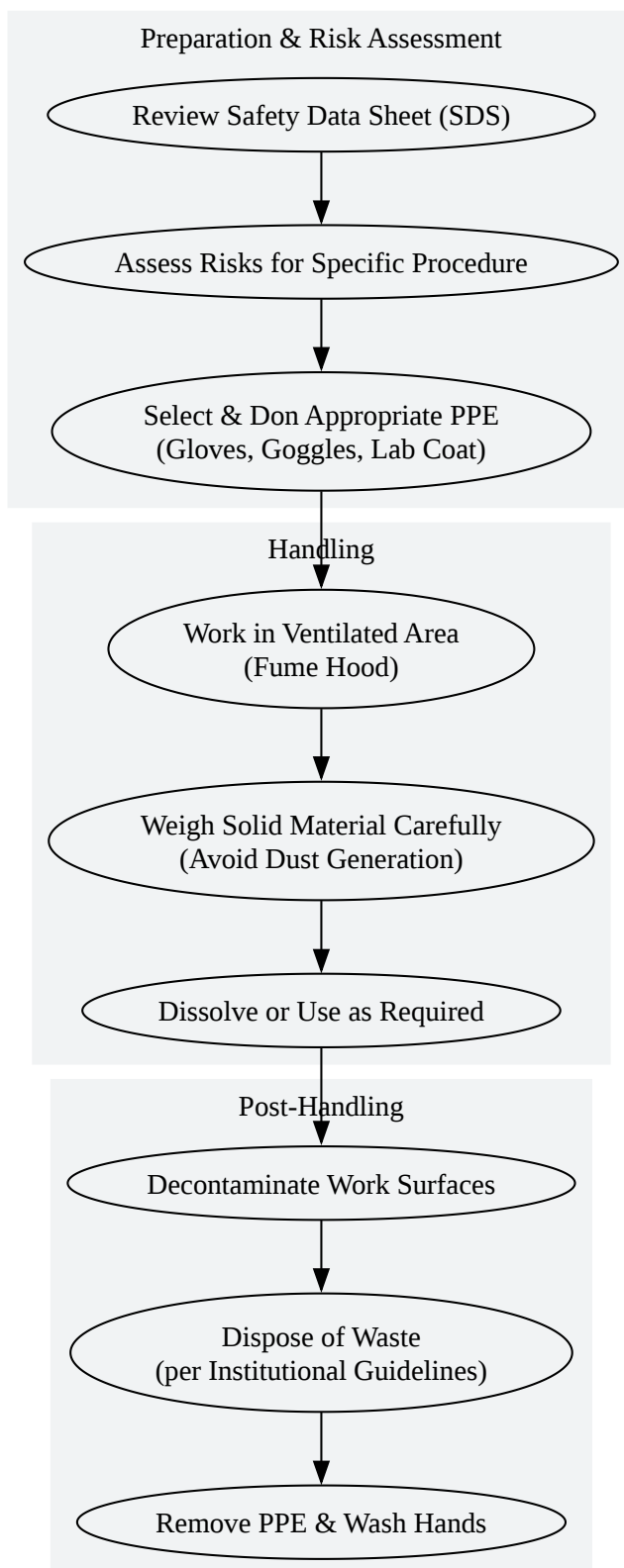
Experimental Protocol: Drug-Excipient Compatibility via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to assess the physicochemical compatibility of a drug with various excipients. An interaction is indicated by a shift in melting endotherms, a change in peak shape, or the appearance of new thermal events.

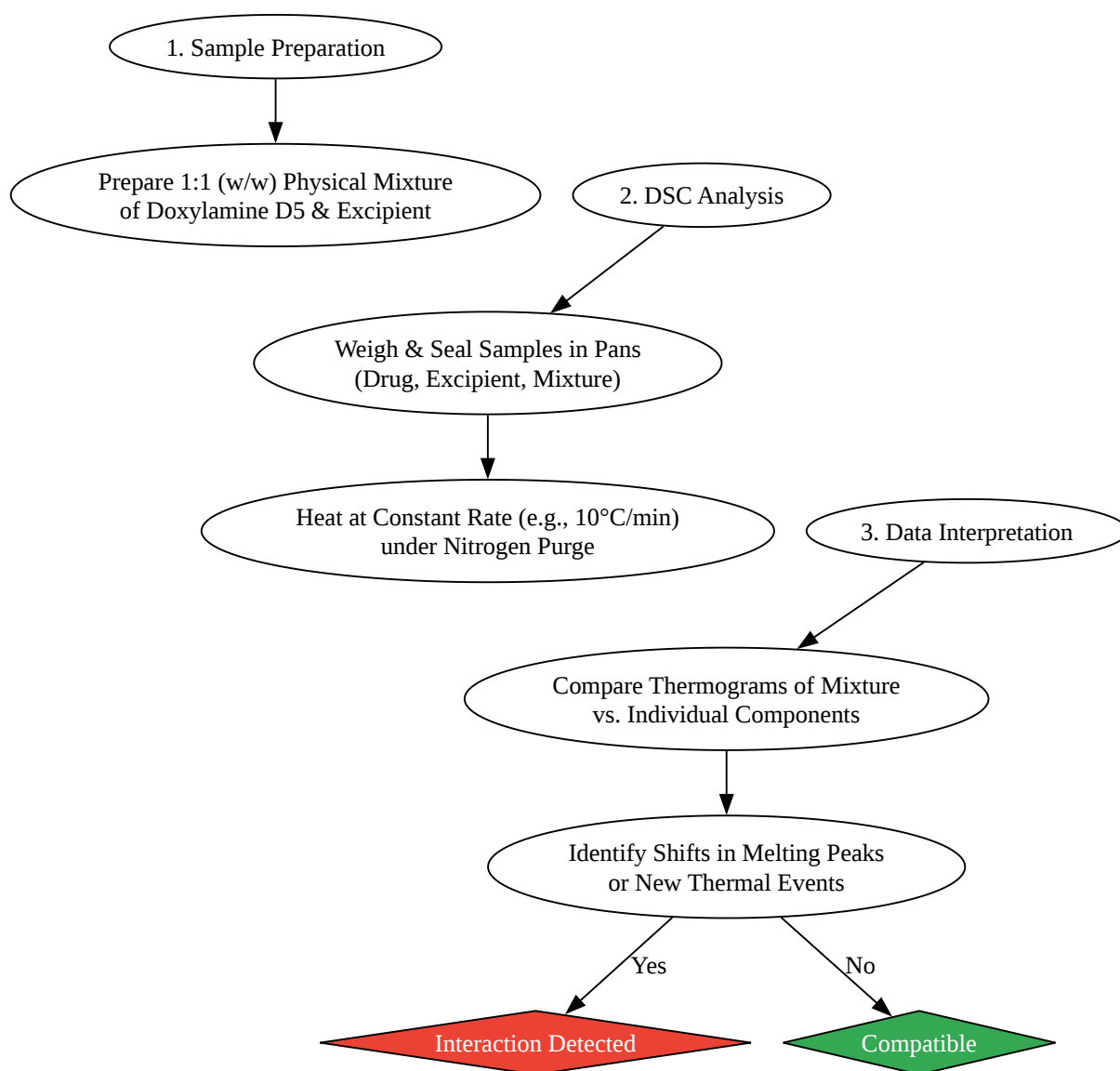
- **Sample Preparation:** Prepare physical mixtures of Doxylamine Succinate and the selected excipient (e.g., mannitol, lactose, magnesium stearate) in a fixed ratio (e.g., 1:1 w/w).
- **Encapsulation:** Accurately weigh 2-5 mg of the individual components and the physical mixture into standard aluminum DSC pans. Seal the pans hermetically. An empty sealed pan is used as a reference.
- **Thermal Analysis:** Place the sample and reference pans in the DSC cell. Heat the samples at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C) under a nitrogen purge.
- **Data Acquisition:** Record the heat flow as a function of temperature to generate a thermogram for each sample.

- Analysis: Compare the thermogram of the physical mixture with those of the individual components. Doxylamine succinate has been found to be compatible with mannitol, starches, and Avicel®, but incompatible with lactose, magnesium stearate, and pseudoephedrine hydrochloride.

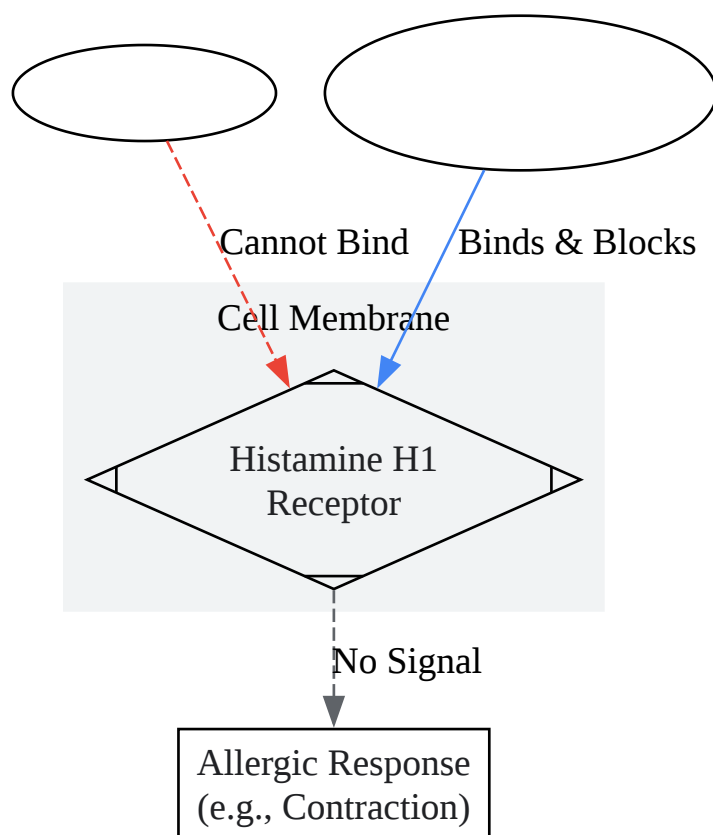
Visualized Workflows and Pathways



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